1,3-Dioxolo[4,5-F]benzothiazol-6-amine 1,3-Dioxolo[4,5-F]benzothiazol-6-amine
Brand Name: Vulcanchem
CAS No.: 50850-94-7
VCID: VC2330585
InChI: InChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10)
SMILES: C1OC2=C(O1)C=C3C(=C2)N=C(S3)N
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol

1,3-Dioxolo[4,5-F]benzothiazol-6-amine

CAS No.: 50850-94-7

Cat. No.: VC2330585

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolo[4,5-F]benzothiazol-6-amine - 50850-94-7

Specification

CAS No. 50850-94-7
Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
IUPAC Name [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Standard InChI InChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10)
Standard InChI Key GAIRHYOGMGDIGP-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C3C(=C2)N=C(S3)N
Canonical SMILES C1OC2=C(O1)C=C3C(=C2)N=C(S3)N

Introduction

Chemical Properties and Structural Characteristics

Identification and Nomenclature

1,3-Dioxolo[4,5-F]benzothiazol-6-amine is identified by several names and numerical identifiers, as shown in Table 1.

Table 1: Chemical Identifiers of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine

PropertyValue
CAS Number50850-94-7
Molecular FormulaC₈H₆N₂O₂S
Molecular Weight194.21 g/mol
European Community (EC) Number853-782-8
DSSTox Substance IDDTXSID90365978
WikidataQ82151022

The compound is also known by several synonyms including:

  • 2-Amino-6H-1,3-dioxolo[4,5-f]benzothiazole
    - Dioxolo[4′,5′:4,5]benzo[1,2-d]thiazol-6-amine
    - Dioxolo[4,5-f] benzothiazol-6-amine

  • 4,6-Dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine

Structural Features

The molecular structure of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine is represented by the following identifiers:

Table 2: Structural Identifiers

IdentifierValue
Standard InChIInChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10)
Standard InChIKeyGAIRHYOGMGDIGP-UHFFFAOYSA-N
SMILESC1OC2=C(O1)C=C3C(=C2)N=C(S3)N

The compound features a benzothiazole scaffold fused with a dioxole ring. The benzothiazole portion consists of a benzene ring fused to a thiazole ring, while the dioxole group forms a five-membered ring with two oxygen atoms. The amine group (-NH₂) is attached to the thiazole ring at the 6-position, contributing to the compound's basicity and potential for hydrogen bonding interactions .

Physical and Chemical Properties

The physical state of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine at standard conditions is typically described as a solid. Its chemical properties are influenced by the following structural elements:

  • The presence of the amine group confers basic properties and provides a site for nucleophilic reactions.

  • The heterocyclic structure contributes to the compound's stability and aromaticity.

  • The dioxole ring introduces additional reactivity patterns and may influence the electronic distribution across the molecule.

  • The compound may exhibit fluorescence or other photophysical properties, which can be exploited in imaging or sensing applications .

Biological Activity and Applications

Pharmaceutical Applications

The unique structure of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine makes it a valuable scaffold for further exploration in pharmaceutical research. The presence of the amine group provides a versatile site for derivatization, enabling the creation of a library of compounds with potentially diverse biological activities.

Table 3: Potential Pharmaceutical Applications Based on Benzothiazole Research

ApplicationMechanismResearch Status
Antibacterial agentsInhibition of bacterial enzymes (e.g., E. coli MurB)Research ongoing
Antifungal agentsInhibition of 14-lanosterol demethylaseResearch ongoing
Anticancer compoundsMultiple potential mechanismsInvestigational
Neurological disordersInteraction with specific receptorsExploratory research

Material Science Applications

The potential fluorescence properties of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine suggest applications in:

  • Fluorescent probes for biological imaging

  • Sensors for detecting specific analytes

  • Components in optoelectronic devices

Related Compounds and Derivatives

Several derivatives of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine have been synthesized and studied for various applications. These include:

N-Substituted Derivatives

Numerous N-substituted derivatives have been reported, including:

  • N-( dioxolo[4,5-f] benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide (CAS: 900000-82-0)

  • N-(pyridin-3-ylmethyl) dioxolo[4,5-f] benzothiazol-6-amine (CAS: 1105194-77-1)

  • N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]- dioxolo[4,5-f] benzothiazol-6-amine (CAS: 862976-80-5)

Comparison with Other Benzothiazole Derivatives

For context, it is worth comparing 1,3-Dioxolo[4,5-F]benzothiazol-6-amine with the simpler 1,3-Benzothiazol-5-amine (CAS: 1123-93-9). This related compound lacks the dioxole ring but shares the basic benzothiazole-amine structural motif. Synthesis methods for 1,3-Benzothiazol-5-amine include:

  • Reduction of 5-nitro-1,3-benzothiazole using tin (II) chloride dihydrate in 2-propanol, yielding 52%

  • Catalytic hydrogenation using palladium on carbon in methanol/THF mixtures

  • Reduction using zinc dust in THF/acetic acid

Future Research Directions

Future research on 1,3-Dioxolo[4,5-F]benzothiazol-6-amine could focus on:

  • Detailed structure-activity relationship studies to optimize biological activities

  • Development of more efficient and scalable synthesis methods

  • Exploration of novel derivatives with enhanced properties

  • Investigation of specific mechanisms of action in biological systems

  • Applications in material science, particularly exploiting potential fluorescence properties

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